molecular formula C20H23N3O4 B605131 Unii-48cet2EN53 CAS No. 1410809-36-7

Unii-48cet2EN53

Numéro de catalogue: B605131
Numéro CAS: 1410809-36-7
Poids moléculaire: 369.4 g/mol
Clé InChI: GOCUUDXEOKIQRU-IXDOHACOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ACHN-975 est un inhibiteur hautement puissant et sélectif de l’enzyme UDP-3-O-[®-3-hydroxymyristoyl]-N-acétylglucosamine désacétylase, communément appelée LpxC. Cette enzyme est cruciale pour la biosynthèse du lipide A, un composant de la membrane externe des bactéries à Gram négatif. ACHN-975 a démontré une activité significative contre un large éventail de bactéries à Gram négatif, ce qui en fait un candidat prometteur pour la thérapie antibactérienne .

Applications De Recherche Scientifique

Analyse Biochimique

Biochemical Properties

ACHN-975 plays a pivotal role in biochemical reactions by inhibiting the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase). This enzyme is essential for the first committed step in the biosynthesis of lipid A, a component of the lipopolysaccharide layer in Gram-negative bacteria . The interaction between ACHN-975 and LpxC involves the hydroxamate group of ACHN-975 forming a five-valenced coordination with residues His74, His226, Asp230, and other key residues in the active site of LpxC . This inhibition disrupts the production of lipid A, leading to the death of the bacteria.

Cellular Effects

ACHN-975 has profound effects on various types of cells, particularly Gram-negative bacterial cells. By inhibiting LpxC, ACHN-975 disrupts the synthesis of lipid A, which is vital for maintaining the integrity of the bacterial outer membrane . This disruption leads to increased permeability of the bacterial cell membrane, ultimately causing cell death. Additionally, ACHN-975 influences cell signaling pathways and gene expression related to bacterial survival and virulence .

Molecular Mechanism

The molecular mechanism of ACHN-975 involves its binding to the active site of LpxC, where it forms a stable complex with the enzyme. This binding inhibits the deacetylation reaction catalyzed by LpxC, preventing the formation of lipid A . The hydroxamate group of ACHN-975 coordinates with the zinc ion in the active site of LpxC, while the rigid alkynyl groups of ACHN-975 interact with the hydrophobic area of the enzyme . This inhibition is highly specific and potent, making ACHN-975 an effective antibacterial agent against Gram-negative bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ACHN-975 have been observed to change over time. The compound exhibits stability under various conditions, but its activity can degrade over extended periods . In in vitro studies, ACHN-975 has shown sustained inhibitory effects on LpxC for several hours, leading to a steady reduction in bacterial titers . Long-term studies are necessary to fully understand the degradation and stability of ACHN-975 in different environments.

Dosage Effects in Animal Models

The effects of ACHN-975 vary with different dosages in animal models. In neutropenic mouse thigh models, ACHN-975 demonstrated bactericidal activity at doses ranging from 5 to 30 mg/kg . Higher doses resulted in a more rapid reduction in bacterial titers, but also showed potential for adverse effects at very high concentrations . Threshold effects were observed, indicating that there is an optimal dosage range for achieving maximum antibacterial efficacy without causing toxicity.

Metabolic Pathways

ACHN-975 is involved in the metabolic pathway of lipid A biosynthesis in Gram-negative bacteria. By inhibiting LpxC, ACHN-975 disrupts the normal metabolic flux, leading to an accumulation of lipid A precursors and a decrease in mature lipid A levels . This disruption affects the overall metabolic balance within the bacterial cell, contributing to its antibacterial effects.

Transport and Distribution

Within cells and tissues, ACHN-975 is transported and distributed through interactions with various transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form stable complexes with target enzymes . ACHN-975 tends to accumulate in bacterial cells, where it exerts its inhibitory effects on LpxC.

Subcellular Localization

The subcellular localization of ACHN-975 is primarily within the bacterial cytoplasm, where it targets the LpxC enzyme . The compound’s activity is influenced by its ability to reach and bind to LpxC in the cytoplasm. Post-translational modifications and targeting signals may also play a role in directing ACHN-975 to specific compartments within the bacterial cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ACHN-975 implique plusieurs étapes, y compris la formation d’intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que la synthèse implique l’utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .

Méthodes de production industrielle

La production industrielle de ACHN-975 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprendrait l’utilisation de techniques avancées telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisée pour rationaliser le processus de production .

Analyse Des Réactions Chimiques

Types de réactions

ACHN-975 subit principalement des réactions typiques de ses groupes fonctionnels, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer son activité et sa stabilité .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant ACHN-975 comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de réaction sont soigneusement contrôlées pour garantir le résultat souhaité, comme le maintien de températures spécifiques, de niveaux de pH et de temps de réaction .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant ACHN-975 dépendent des conditions de réaction spécifiques et des réactifs utilisés. Ces produits sont généralement des intermédiaires ou des dérivés de ACHN-975 qui conservent son activité antibactérienne .

Applications de la recherche scientifique

Propriétés

IUPAC Name

N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCUUDXEOKIQRU-IXDOHACOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410809-36-7
Record name ACHN-975
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1410809367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACHN-975
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48CET2EN53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-48cet2EN53
Reactant of Route 2
Unii-48cet2EN53
Reactant of Route 3
Unii-48cet2EN53
Reactant of Route 4
Unii-48cet2EN53
Reactant of Route 5
Unii-48cet2EN53
Reactant of Route 6
Reactant of Route 6
Unii-48cet2EN53
Customer
Q & A

Q1: What is the mechanism of action of ACHN-975 and how does it affect bacterial viability?

A1: ACHN-975 is a potent inhibitor of the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) . LpxC catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane in Gram-negative bacteria . By inhibiting LpxC, ACHN-975 disrupts lipid A production, ultimately leading to bacterial cell death .

Q2: How does ACHN-975 interact with the LpxC enzyme at a molecular level?

A2: Structural studies using X-ray crystallography revealed that ACHN-975 binds to the active site of LpxC, mimicking the enzyme's natural substrate . The hydroxamate group of ACHN-975 forms a five-coordinate complex with the zinc ion (Zn2+) present in the LpxC active site. Additionally, the long hydrophobic chain of ACHN-975 containing rigid alkynyl groups extends into a hydrophobic pocket within the active site . This dual interaction mode contributes to the high affinity and specificity of ACHN-975 for LpxC.

Q3: Has ACHN-975 shown efficacy against multidrug-resistant bacteria?

A3: Yes, ACHN-975 demonstrated potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa strains, including those producing metallo-β-lactamases (MβLs) and those resistant to carbapenems . This activity against resistant strains highlights its potential as a valuable treatment option for challenging infections.

Q4: What are the structure-activity relationships (SAR) observed for ACHN-975 and its analogs?

A4: While specific modifications and their impact on ACHN-975 are not extensively detailed in the abstracts, research highlights that structural modifications targeting the Zn2+-binding group, hydrophobic side chain, and linker regions significantly influence LpxC inhibitory and antibacterial activity . This suggests a complex interplay between these structural elements and their influence on potency and selectivity.

Q5: What is the current status of ACHN-975 in clinical development?

A5: Despite its promising in vitro activity and efficacy in animal models, ACHN-975 was the first LpxC inhibitor to reach human clinical trials but was ultimately withdrawn due to dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia . This highlights the challenges in developing safe and effective LpxC inhibitors.

Q6: Were any strategies explored to improve the therapeutic window of ACHN-975?

A6: Yes, researchers developed a phosphate prodrug of an optimized ACHN-975 analog (LPXC-516) to enhance solubility and potentially improve the therapeutic window . While this prodrug exhibited improved solubility and rapid conversion to the active drug, it unfortunately did not sufficiently address the cardiovascular safety concerns, leading to the termination of further clinical development .

Q7: What are the potential future directions for the development of LpxC inhibitors?

A7: Despite the setbacks with ACHN-975, LpxC remains a promising target for novel antibiotics against Gram-negative pathogens . Future research will likely focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.